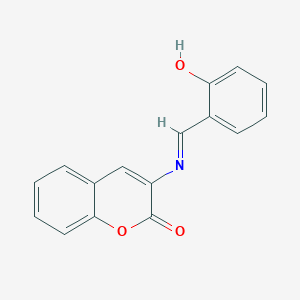

N-Salicylidene-3-aminocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473-60-5 | |

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Salicylidene-3-aminocoumarin

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-Salicylidene-3-aminocoumarin, a Schiff base derived from the conjugation of 3-aminocoumarin and salicylaldehyde. This document is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis of novel heterocyclic compounds with potential biological activity. We will explore the scientific rationale behind this molecular scaffold, provide detailed, field-proven protocols for its synthesis, and delineate a multi-technique approach for its structural and spectroscopic characterization. The causality behind experimental choices is explained, and all methodologies are grounded in authoritative scientific literature.

Introduction: The Scientific Rationale for this compound

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. This compound is a prime example of such a hybrid molecule, integrating two biologically significant scaffolds: coumarin and a salicylidene-based Schiff base.

-

The Coumarin Core: Coumarins (2H-chromen-2-ones) are a large class of benzopyrone compounds found extensively in natural products.[1] Their derivatives are renowned for a vast spectrum of pharmacological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The coumarin nucleus serves as a privileged scaffold in drug design due to its favorable pharmacokinetic properties and ability to interact with various biological targets.

-

The Schiff Base (Imine) Linkage: Schiff bases, characterized by the azomethine or imine group (-C=N-), are pivotal in both synthetic and biological chemistry.[4][5] The formation of an imine bond is a key step in numerous enzymatic reactions, such as those involving the cofactor pyridoxal phosphate.[5] As ligands, Schiff bases form stable complexes with a wide range of metal ions, and their inherent bioactivity, including antimicrobial and anticancer effects, is often attributed to the electrophilic-nucleophilic nature of the azomethine group.[4][6]

The conjugation of these two moieties via a Schiff base linkage results in this compound, a planar, conjugated system with enhanced potential for chelation and diverse biological interactions. This guide provides the essential technical details for its successful synthesis and unequivocal characterization.

Synthesis Pathway: From Precursors to Final Product

The synthesis of this compound is a straightforward yet elegant process involving a two-stage approach: first, the preparation of the 3-aminocoumarin precursor, followed by a classical Schiff base condensation reaction.

Part A: Synthesis of the 3-Aminocoumarin Precursor

The most common and reliable route to 3-aminocoumarin involves the synthesis of an intermediate, 3-acetamidocoumarin, from salicylaldehyde, followed by acidic hydrolysis.[2][7]

Experimental Protocol: Synthesis of 3-Aminocoumarin

-

Step 2a: Synthesis of 3-Acetamidocoumarin:

-

In a 250 mL round-bottom flask, combine salicylaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.2 mol).

-

Add acetic anhydride (0.3 mol) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 140-150 °C for 5-6 hours with constant stirring.

-

Allow the reaction mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

-

The precipitated yellow solid (3-acetamidocoumarin) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried. Recrystallization from ethanol can be performed for further purification.

-

-

Step 2b: Hydrolysis to 3-Aminocoumarin:

-

Place the dried 3-acetamidocoumarin (0.05 mol) in a 250 mL round-bottom flask.

-

Add 100 mL of ethanol and 25 mL of concentrated hydrochloric acid.

-

Reflux the mixture for 2-3 hours.[8] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue carefully with a saturated sodium bicarbonate solution.

-

The resulting precipitate (3-aminocoumarin) is collected by filtration, washed with cold water, and dried. The crude product is typically an off-white or pale yellow solid.[9]

-

Causality Insight: The use of acetic anhydride and sodium acetate in the first step facilitates the Perkin-like condensation to form the coumarin ring. The subsequent acid-catalyzed hydrolysis is a standard and efficient method for cleaving the amide bond to reveal the primary amine without degrading the coumarin lactone ring.

Part B: Schiff Base Condensation to Yield this compound

This final step involves the condensation of the synthesized 3-aminocoumarin with salicylaldehyde.

Experimental Protocol: Synthesis of this compound

-

In a 100 mL round-bottom flask, dissolve 3-aminocoumarin (0.01 mol) in 40 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

To this solution, add salicylaldehyde (0.01 mol) in an equimolar ratio.

-

Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours.

-

Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate mobile phase).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a crystalline solid.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the final product, this compound, in a vacuum oven. The product is typically a brightly colored (e.g., yellow or orange) solid.

Causality Insight: Ethanol is an excellent solvent as it dissolves both reactants while being relatively inert. The acid catalyst is crucial for protonating the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water) and driving the equilibrium towards the formation of the stable imine product.[10]

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of this compound proceeds via a well-established nucleophilic addition-elimination mechanism.[4][10] The reaction is reversible and acid-catalyzed.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminocoumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral intermediate known as a hemiaminal or carbinolamine.

-

Protonation of Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (-OH₂⁺).

-

Dehydration: The lone pair on the nitrogen atom helps to eliminate a molecule of water, forming a carbon-nitrogen double bond.

-

Deprotonation: A base (e.g., water or another molecule of the amine) removes the proton from the nitrogen atom to regenerate the catalyst and yield the final imine product.

Caption: The acid-catalyzed mechanism for Schiff base (imine) formation.

Structural Elucidation and Characterization

Unequivocal characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Schiff base - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

N-Salicylidene-3-aminocoumarin chemical properties and structure

An In-Depth Technical Guide to N-Salicylidene-3-aminocoumarin: Structure, Properties, and Applications

Introduction

This compound is a fluorescent Schiff base synthesized from the condensation of 3-aminocoumarin and salicylaldehyde. This molecule uniquely integrates the desirable photophysical properties of the coumarin scaffold with the versatile metal-chelating ability of the salicylidene moiety. Coumarin derivatives are renowned for their strong fluorescence and environmental sensitivity, making them staples in the development of fluorescent probes.[1][2] The incorporation of the imine (-C=N-) group and a proximate hydroxyl group from the salicylaldehyde fragment imparts significant potential for applications in coordination chemistry, particularly in the selective detection of metal ions.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecular structure, spectroscopic characteristics, synthesis, and key applications of this compound, with a focus on its role as a chemosensor and its potential biological activities.

Molecular Structure and Spectroscopic Characterization

The foundational characteristics of this compound are defined by its molecular structure and its interaction with electromagnetic radiation.

Chemical Structure

-

Molecular Formula: C₁₆H₁₁NO₃[5]

-

Molecular Weight: 265.26 g/mol [5]

-

Structure: The molecule consists of a planar coumarin ring system linked at the 3-position to a salicylidene group via an imine bond. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom is a key feature that influences its conformation and photophysical properties.

Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

-

FT-IR Spectroscopy: The infrared spectrum provides direct evidence of its key functional groups. Expected characteristic absorption bands include:

-

~3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~1700-1730 cm⁻¹ (strong): C=O stretching of the coumarin lactone ring.

-

~1610-1630 cm⁻¹: C=N stretching of the imine bond.

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

-

NMR Spectroscopy (¹H & ¹³C): Nuclear Magnetic Resonance spectroscopy is used to elucidate the detailed molecular structure.

-

¹H NMR: Key signals include a singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm, multiple signals in the aromatic region (6.8-8.0 ppm) corresponding to the protons on both the coumarin and salicylidene rings, and a characteristic downfield signal for the phenolic proton (-OH).

-

¹³C NMR: Resonances for the lactone carbonyl carbon (~160 ppm), the imine carbon (~165 ppm), and various aromatic carbons provide a complete carbon skeleton map.

-

-

UV-Visible Spectroscopy: The electronic absorption properties are characterized by intense bands in the UV and visible regions. These arise from π-π* transitions within the delocalized electronic system of the conjugated coumarin and salicylidene rings.[6][7] The position of the absorption maxima can be influenced by solvent polarity.

-

Fluorescence Spectroscopy: As a coumarin derivative, the compound is expected to be highly fluorescent. The emission spectrum is typically broad and exhibits a significant Stokes shift. The fluorescence intensity and wavelength of maximum emission are often sensitive to the local environment, a property that is exploited in sensing applications.[1] The formation of twisted intramolecular charge transfer (TICT) states in polar solvents can influence fluorescence quantum yields.[8]

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are routinely employed to complement experimental data.[9] These computational studies, often using methods like B3LYP with a 6-311G(d,p) basis set, provide deep insights into the molecule's electronic structure and reactivity.[9][10][11]

-

Geometry Optimization: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, confirming the molecule's planarity.

-

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap (ΔE) between these orbitals relates to the molecule's chemical reactivity and the energy of its lowest electronic transition.[10]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and reaction sites.[11]

Synthesis of this compound

The synthesis is a straightforward and efficient Schiff base condensation reaction. The primary precursor, 3-aminocoumarin, is itself typically prepared from a salicylaldehyde derivative.

Workflow for Synthesis and Characterization

Sources

- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN − , Fe 3+ , Cu 2+ and CO 2 under different conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05503A [pubs.rsc.org]

- 5. This compound CAS#: 1473-60-5 [m.chemicalbook.com]

- 6. Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivity and quantum chemical calculations оf a new coumarine derivative as a strong antioxidant, antimicrobial and anti-cancer substance | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Biological Activity of Coumarin-Based Schiff Bases

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the conjugation of coumarin and Schiff base moieties has emerged as a particularly fruitful area of research. Coumarins, a class of benzopyrone compounds, are renowned for their broad spectrum of pharmacological activities.[1] The inherent versatility of the coumarin scaffold, coupled with the reactive azomethine group of Schiff bases, creates a molecular framework ripe for exploration and optimization. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of coumarin-based Schiff bases, tailored for researchers, scientists, and drug development professionals.

The Architectural Blueprint: Synthesis of Coumarin-Based Schiff Bases

The synthetic versatility of coumarin-based Schiff bases allows for the creation of a vast library of derivatives. The core synthetic strategy typically involves a condensation reaction between an amino-coumarin derivative and a substituted aldehyde or ketone.[2][3] This reaction is often catalyzed by an acid and proceeds via a nucleophilic addition-elimination mechanism.

General Synthetic Workflow

The synthesis generally follows a multi-step process, which can be tailored to achieve desired substitutions on both the coumarin ring and the Schiff base moiety.

Experimental Protocol: A Generalized Synthesis of Coumarin-Based Schiff Bases [4][5]

-

Synthesis of the Coumarin Precursor: The initial step often involves the synthesis of a substituted coumarin, frequently an amino- or formyl-coumarin, through established methods like the Pechmann, Perkin, or Knoevenagel condensations.[6] For instance, 7-hydroxy-4-methylcoumarin can be formylated to produce 7-hydroxy-4-formylcoumarin.[4]

-

Schiff Base Formation: The amino-coumarin or formyl-coumarin is then reacted with an appropriate aromatic or heterocyclic aldehyde or amine.

-

Method A (from formyl-coumarin): An equimolar mixture of the formyl-coumarin derivative and a primary amine is refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid, for several hours.[4][5]

-

Method B (from amino-coumarin): An amino-coumarin is condensed with an aldehyde, following a similar procedure.[3]

-

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid Schiff base is collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF), to yield the final product.

-

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry.[7]

The strategic selection of starting materials in this workflow is paramount as it directly influences the physicochemical properties and, consequently, the biological activity of the final compounds.

Caption: Generalized workflow for the synthesis of coumarin-based Schiff bases.

A Spectrum of Biological Activities

Coumarin-based Schiff bases have demonstrated a remarkable array of biological activities, positioning them as promising candidates for the development of new therapeutic agents.[8]

Anticancer Activity

The anticancer potential of coumarin-Schiff base hybrids is one of the most extensively studied areas.[9] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[10][11][12]

The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[13] For instance, some derivatives have been found to be potent inhibitors of enzymes crucial for cancer cell proliferation.[14] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the coumarin and the aromatic ring of the Schiff base play a crucial role in determining the anticancer potency.[10][13] For example, the presence of electron-withdrawing or electron-donating groups can significantly modulate the cytotoxic activity.[11]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Coumarin-thiazole derivative 51c | HeLa | 1.29 | [13] |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 | 2.08 ± 0.32 | [13] |

| Indole-coumarin hybrid Schiff base 15 | MCF-7 | 9.1 | [11] |

| Coumarin derivative 3a | MCF-7 | 1.25 | [12][15] |

| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | [13] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [10]

-

Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized coumarin-Schiff base derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Coumarin-based Schiff bases have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][5] The imine group (-C=N-) is considered crucial for their antimicrobial efficacy. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or interference with the integrity of the cell membrane.

The antimicrobial effectiveness of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Compound 7 | Escherichia coli | More effective than cephalexin and amoxicillin | [2] |

| Compounds 4 and 5 | Candida albicans | Higher antifungal activity than fluconazole | [2] |

| Compound 7d | Helminthosporium sp. | ED50: 180 µg/mL | [7] |

| Compound 7e | Fusarium sp. | ED50: 99 µg/mL | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [17]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The coumarin-Schiff base compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[18]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Antioxidant Activity

Many coumarin-Schiff base derivatives have been identified as potent antioxidants.[19][20] Their antioxidant capacity is often attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cells. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the antioxidant potential of these compounds.[21][22]

The antioxidant activity is influenced by the substitution pattern on the molecule. For instance, the presence of hydroxyl groups can enhance the radical scavenging ability.[19]

| Compound/Derivative | Antioxidant Activity (IC50) | Reference |

| Compounds 4, 6, and 8 | Strong antioxidant activity | [2] |

| CP1 and CP2 conjugates | Significant dose-dependent scavenging activities | [23] |

Experimental Protocol: DPPH Radical Scavenging Assay [21][24]

-

Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[21] The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Coumarin-Schiff bases have demonstrated promising anti-inflammatory properties.[25][26][27] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).[25][27]

In vitro assays, such as the inhibition of protein denaturation, are used to screen for anti-inflammatory activity.[25][27]

| Compound/Derivative | Anti-inflammatory Activity | Reference |

| Compound 7 | Higher percentage of inhibition of protein denaturation relative to ibuprofen | [25][27] |

| Compound 6 | Higher percentage of inhibition of protein denaturation relative to ibuprofen | [27] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay) [25][27]

-

Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).

-

Incubation: The mixture is incubated at a specific temperature to induce protein denaturation.

-

Absorbance Measurement: The turbidity of the solution is measured using a spectrophotometer.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control. A standard anti-inflammatory drug, such as ibuprofen, is used for comparison.[25][27]

Caption: Overview of the diverse biological activities of coumarin-based Schiff bases.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of coumarin-based Schiff bases is intricately linked to their structural features. SAR studies provide valuable insights for the rational design of more potent and selective compounds. Key structural elements that influence activity include:

-

Substituents on the Coumarin Ring: The nature and position of substituents on the coumarin nucleus can significantly impact biological activity. For example, hydroxyl or methoxy groups at specific positions can enhance antioxidant or anticancer properties.[28]

-

The Imine Bridge: The azomethine (-CH=N-) linkage is a critical pharmacophore. Its electronic properties, which can be modulated by substituents on the adjacent aromatic rings, are crucial for activity.

-

Substituents on the Aryl/Heteroaryl Moiety: The electronic and steric properties of substituents on the aromatic or heterocyclic ring attached to the imine nitrogen play a pivotal role in determining the overall biological profile.[11]

The future of research in this field lies in the continued exploration of novel structural modifications to optimize the therapeutic potential of coumarin-based Schiff bases. This includes the synthesis of metal complexes of these ligands, which have shown enhanced biological activities in some cases.[29][30] Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways through which these compounds exert their effects. The development of derivatives with improved pharmacokinetic properties and reduced toxicity will be crucial for their translation into clinical applications.

Conclusion

Coumarin-based Schiff bases represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility, coupled with the potential for structural diversification, makes them an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships, offering a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of molecules. The continued investigation of these compounds holds great promise for addressing unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.

References

- Broth microdilution - Wikipedia. (n.d.).

- Sahni, T., Sharma, S., Verma, D., & Kaur, P. (2021). Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. Letters in Organic Chemistry, 18(11), 880-902.

- Broth Microdilution | MI - Microbiology. (n.d.).

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024).

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. (2023).

- (PDF) Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - ResearchGate. (n.d.).

- In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates - MDPI. (n.d.).

- [Design, synthesis and anti-proliferative activity of novel coumarin derivatives linking Schiff base and aryl nitrogen mustard] - PubMed. (2014).

- Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. (2024).

- Preparation And In Vitro Anticancer Activity Evaluation Of Some Coumarin Derivatives. (n.d.).

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011).

- Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC - NIH. (n.d.).

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME SCHIFF'S BASES OF SULPHAMIDO COUMARIN | TSI Journals. (n.d.).

- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).

- Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - Dove Medical Press. (2022).

- Synthesis of Schiff Bases of Coumarin and their Antifungal Activity - Connect Journals. (n.d.).

- Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC - PubMed Central. (2022).

- Mohammed, A. Y., & Ahamed, L. S. (2022). Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents. International Journal of Drug Delivery Technology, 12(3), 1279-1281.

- PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIVATIVES. (2019). Pharmacophore, 10(4), 58-63.

- Coumarin-decorated Schiff base hydrolysis as an efficient driving force for the fluorescence detection of water in organic solvents - RSC Publishing. (n.d.).

- Gacche, R. N., & Dhole, N. A. (2006). Coumarin Schiff-bases: as antioxidant and possibly anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 277-282.

- (PDF) Anticancer Potential of Coumarin and its Derivatives - ResearchGate. (n.d.).

- (PDF) Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening - ResearchGate. (2025).

- Awad, T. A. L., Kandil, F., Hamo, S., & Nizam, A. A. (2015). Synthesis and Characterization of New Schiff Bases Containing Coumarin Derivatives and Study Their Antimicrobial and Antioxidant Activities. AASCIT Journal of Chemistry, 2(1), 1-6.

- How to synthesize coumarin schiff base derivatives metal complexes? - ResearchGate. (2017).

- Coumarin derivatives with anticancer activities: An update - PubMed. (n.d.).

- Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.).

- DPPH Radical Scavenging Assay - MDPI. (n.d.).

- STUDIES ON NOVEL METAL COMPLEXES OF COUMARIN SCHIFF BASE: SYNTHESIS, STABILITY CONSTANT, ANTIMICROBIAL AND ANTICANCER ACTIVITY - Rasayan Journal of Chemistry. (n.d.).

- Coumarin based Schiff base: Synthesis and their Antioxidant and Antimicrobial activity - IOSRPHR. (2019).

- Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds - Benchchem. (n.d.).

- Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents - University of Baghdad Digital Repository. (n.d.).

- Coumarin Schiff base, its Ag(I) and Cu(II) complexes: Synthesis, characterization, DFT calculations and biological applications - ResearchGate. (n.d.).

- Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies - NIH. (n.d.).

- Coumarin-transition metal complexes with biological activity: current trends and perspectives - PMC - NIH. (2024).

- Antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives: An in vitro evaluation - ResearchGate. (2025).

- Microwave-assisted synthesis, computational studies and antibacterial/ anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid | Royal Society Open Science. (2018).

- Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. (n.d.).

- SYNTHESIS AND EVALUATION OF A COUMARIN SCHIFF-BASE FOR IN VITRO ANTI-INFLAMMATORY ACTIVITY TARGETING HUMAN COX-2 *Corresponding Author - ResearchGate. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. dovepress.com [dovepress.com]

- 5. iosrphr.org [iosrphr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Design, synthesis and anti-proliferative activity of novel coumarin derivatives linking Schiff base and aryl nitrogen mustard] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Coumarin Schiff-bases: as antioxidant and possibly anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. article.aascit.org [article.aascit.org]

- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. tsijournals.com [tsijournals.com]

- 27. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Bot Verification [rasayanjournal.co.in]

N-Salicylidene-3-aminocoumarin CAS number and molecular weight

An In-Depth Technical Guide to N-Salicylidene-3-aminocoumarin: Synthesis, Properties, and Applications in Coordination Chemistry

Executive Summary

This compound is a Schiff base derived from 3-aminocoumarin and salicylaldehyde. This organic compound is of significant interest to researchers, not for its direct biological activity, but as a highly effective bidentate or tridentate chelating agent. Its ability to form stable coordination complexes with various transition metals is the cornerstone of its application. These resulting metal complexes have demonstrated a range of biological activities, including insect-growth regulation and antimicrobial properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust two-step synthesis protocol, its mechanism of action as a ligand, and its applications in the development of bioactive coordination compounds.

Introduction: The Intersection of Coumarins and Schiff Bases

Coumarins (2H-1-benzopyran-2-one) are a major class of naturally occurring phenolic compounds known for their broad spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] The 3-aminocoumarin derivative, in particular, serves as a versatile precursor for synthesizing more complex molecules.[4][5]

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. The this compound molecule combines the coumarin framework with a salicylidene moiety via a Schiff base linkage. This specific combination creates an ONO-donor ligand system, making it an exceptional candidate for coordinating with metal ions.[6] The primary scientific interest in this compound lies in its role as a ligand to create novel metal complexes with emergent biological functions.[6][7]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for researchers in synthesis and materials science.

| Property | Value | Source |

| CAS Number | 1473-60-5 | [8][9][10] |

| Molecular Formula | C₁₆H₁₁NO₃ | [8] |

| Molecular Weight | 265.26 g/mol | [8] |

| Appearance | Solid | [11] |

| Synonyms | 3-(Salicylideneamino)coumarin | [9] |

Synthesis of this compound: A Two-Step Approach

The synthesis is logically approached in two distinct stages: first, the preparation of the 3-aminocoumarin precursor, followed by the condensation reaction to form the final Schiff base.

Step 1: Synthesis of 3-Aminocoumarin Precursor

The most common and accessible route to 3-aminocoumarin involves the reaction of salicylaldehyde with an N-protected glycine, typically N-acetylglycine, followed by acidic hydrolysis to remove the acetyl group.[12] This method is favored for its reliability and moderate to good yields.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (2.0 eq) in acetic anhydride (5-10 volumes).

-

Reflux: Heat the mixture to reflux (approximately 140-150°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is 3-acetamidocoumarin. Filter the solid, wash it with water, and dry it.

-

Deacetylation: Suspend the crude 3-acetamidocoumarin in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Second Reflux: Heat the suspension to reflux for 1-2 hours until a clear solution is formed, indicating the completion of hydrolysis.

-

Isolation: Cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate solution) until precipitation of 3-aminocoumarin is complete.

-

Purification: Filter the product, wash thoroughly with cold water, and recrystallize from aqueous ethanol to obtain pure 3-aminocoumarin.

Step 2: Schiff Base Condensation to Yield this compound

This step involves a classic condensation reaction between the newly synthesized 3-aminocoumarin and a second equivalent of salicylaldehyde.

-

Dissolution: Dissolve 3-aminocoumarin (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Addition of Aldehyde: Add salicylaldehyde (1.05 eq) to the solution. A few drops of a catalytic acid (like glacial acetic acid) can be added to accelerate the reaction.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The formation of the yellow Schiff base product is often visible.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.

Caption: Two-step synthesis of this compound.

Mechanism of Action and Applications: A Chelating Agent

The true utility of this compound is realized in its function as a chelating ligand. The molecule contains three donor atoms: the phenolic oxygen, the imine nitrogen, and the coumarin carbonyl oxygen. This structure allows it to act as a monobasic ONO tridentate donor, binding to a single metal ion at three points to form a highly stable chelate ring structure.[6]

This chelation significantly alters the physicochemical properties of the metal ion, enhancing its lipophilicity and ability to traverse biological membranes. This principle underpins the development of metal-based drugs and bioactive agents.

Caption: Chelation of a metal ion by the ONO donor sites.

Key Applications

-

Insect-Growth Regulators: Metal complexes of this compound with Co(II), Ni(II), Cu(II), and Fe(III) have been synthesized and screened for antifeeding and insect-growth-regulating activity against pests like Spodoptera litura.[6] The proposed octahedral geometry of these complexes is crucial to their biological function.[6]

-

Antimicrobial and Antioxidant Agents: The formation of metal chelates can enhance the antimicrobial and antioxidant properties of the parent ligand.[7] Studies on Cr(III), Ni(II), and Cu(II) complexes have shown significant activity against various microbial organisms and encouraging free radical scavenging activity.[7]

-

Precursor for Advanced Therapeutics: While this specific Schiff base is studied for chelation, related aminocoumarin derivatives are being explored for a vast range of therapeutic targets, including acetylcholinesterase inhibition for Alzheimer's disease treatment and as anticancer agents.[13][14][15] This highlights the broader potential of the 3-aminocoumarin scaffold in drug discovery.[1]

Experimental Protocol: Synthesis and Antimicrobial Screening of a Copper(II) Complex

This section provides a representative workflow for synthesizing a metal complex and evaluating its biological activity.

Part A: Synthesis of Bis(N-salicylidene-3-aminocoumarinato)copper(II)

-

Ligand Solution: Prepare a hot ethanolic solution of this compound (2.0 eq).

-

Metal Salt Solution: In a separate flask, prepare an aqueous or ethanolic solution of a copper(II) salt, such as copper(II) acetate monohydrate (1.0 eq).

-

Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

-

pH Adjustment: Adjust the pH of the mixture to ~6.0-7.0 using a dilute base (e.g., sodium acetate solution) to facilitate deprotonation of the phenolic group and complex formation.

-

Reflux: Heat the mixture to reflux for 2-3 hours. A color change and/or precipitation of the complex should occur.

-

Isolation: Cool the mixture, and collect the precipitated metal complex by filtration.

-

Washing and Drying: Wash the complex with water and then with ethanol to remove any unreacted starting materials and salts. Dry the final product in a desiccator over anhydrous CaCl₂.

Part B: Antimicrobial Activity Screening (Agar Disk Diffusion Method)

-

Prepare Media: Prepare and sterilize Mueller-Hinton Agar plates.

-

Inoculate Plates: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) evenly across the surface of the agar plates.

-

Prepare Disks: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the synthesized copper(II) complex dissolved in a suitable solvent (e.g., DMSO). Prepare a negative control (solvent only) and a positive control (standard antibiotic).

-

Place Disks: Aseptically place the impregnated disks on the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Perspectives

This compound serves as a powerful and versatile building block in coordination chemistry. Its straightforward synthesis and effective ONO-tridentate chelation capability make it an ideal ligand for creating novel metal complexes. Current research has established the potential of these complexes as insect-growth regulators and antimicrobial agents. Future work should focus on expanding the range of metal ions used, exploring different coordination geometries, and conducting in-depth mechanistic studies to elucidate the structure-activity relationships that govern their biological effects. The inherent bioactivity of the coumarin scaffold, combined with the diverse properties of transition metals, ensures that this line of inquiry remains a promising frontier in the development of new metallodrugs and agrochemicals.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Organic Synthesis Portal. Synthesis of 3-Aminocoumarin and Derivatives via Copper Catalysis. Available from: [Link]

-

ResearchGate. Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]

-

SpringerLink. ONE-POT SYNTHESIS OF N-(3-COUMARINOYL-)-N'-(SALICYLIDENE)HYDRAZINES FROM 3-ETHOXYCARBONYL(ACYL)COUMARINS. Available from: [Link]

-

BioCrick. 3-Aminocoumarin | CAS:1635-31-0. Available from: [Link]

-

PubChem. 3-Aminocoumarin. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Preparation of Some New Coumarin Derivatives with Biological Activity. Available from: [Link]

-

NIH National Library of Medicine. Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Available from: [Link]

-

PubMed. Recent Developments of Coumarin-based Hybrids in Drug Discovery. Available from: [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available from: [Link]

-

PubMed. Current developments of coumarin compounds in medicinal chemistry. Available from: [Link]

-

The Pharma Innovation Journal. Synthesis, structure characterization and biological activity of new coumarin derivatives. Available from: [Link]

-

ResearchGate. Scheme 22. Synthesis of 3-aminocoumarin derivatives. Available from: [Link]

Sources

- 1. Recent Developments of Coumarin-based Hybrids in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminocoumarin | CAS:1635-31-0 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 3-Aminocoumarin | CAS:1635-31-0 | Manufacturer ChemFaces [chemfaces.com]

- 8. This compound CAS#: 1473-60-5 [m.chemicalbook.com]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 1473-60-5 [chemicalbook.com]

- 11. 3-Aminocoumarin 97 1635-31-0 [sigmaaldrich.com]

- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Ascendant Role of Salicylidene-Coumarin Compounds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the salicylidene and coumarin scaffolds has given rise to a versatile class of compounds with profound implications for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of salicylidene-coumarin derivatives, navigating through their synthesis, structural elucidation, and burgeoning applications. With a primary focus on their utility as anticancer agents and fluorescent probes, this document synthesizes field-proven insights and experimental data to offer a comprehensive resource for researchers and drug development professionals. We delve into the mechanistic underpinnings of their biological activity, critically analyze structure-activity relationships, and provide detailed experimental protocols to facilitate their practical application in the laboratory.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] Their inherent fluorescence also makes them attractive fluorophores.[3][4] The salicylidene moiety, derived from salicylaldehyde, readily forms Schiff bases with primary amines, creating a flexible and coordinatively active imine linkage. The hybridization of these two pharmacophores into salicylidene-coumarin Schiff bases has unlocked a new dimension of chemical space, yielding molecules with enhanced biological efficacy and unique photophysical properties.[5][6] This guide will illuminate the path from rational design and synthesis to the application of these promising compounds.

Synthesis of Salicylidene-Coumarin Compounds: A Practical Approach

The synthesis of salicylidene-coumarin derivatives is predominantly achieved through the condensation of a salicylaldehyde derivative with an amino-coumarin. The Knoevenagel and Pechmann condensation reactions are classical methods for the synthesis of the initial coumarin scaffold.[7][8][9] The subsequent formation of the salicylidene-coumarin Schiff base is typically a straightforward and high-yielding reaction.

Common Synthetic Strategies

The choice of synthetic route often depends on the desired substitution pattern on both the salicylidene and coumarin rings.

| Synthetic Method | Description | Advantages | Disadvantages | Key References |

| Knoevenagel Condensation | Reaction of a salicylaldehyde with a compound containing an active methylene group (e.g., diethyl malonate) in the presence of a weak base.[7][10] | High yields, mild reaction conditions, versatility in substituent introduction. | Can be sensitive to steric hindrance. | [7][8][10][11] |

| Pechmann Condensation | Acid-catalyzed reaction of a phenol with a β-ketoester. | Good for synthesizing 4-substituted coumarins. | Requires strongly acidic conditions, which may not be suitable for sensitive substrates. | [9] |

| Schiff Base Formation | Condensation of an amino-coumarin with a salicylaldehyde derivative. | Generally high-yielding, simple procedure, and allows for modular assembly of the final compound. | The imine bond can be susceptible to hydrolysis. | [5][12] |

Detailed Experimental Protocol: Synthesis of 3-Acetyl-coumarin via Knoevenagel Condensation

This protocol describes the synthesis of 3-acetylcoumarin, a common precursor for further derivatization, using a microwave-assisted Knoevenagel condensation.[13][14]

Materials:

-

Salicylaldehyde (6.11 g, 50.0 mmol)

-

Ethyl acetoacetate (6.52 g, 50.1 mmol)

-

Piperidine (catalytic amount, ~5 drops)

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe vessel, combine salicylaldehyde and ethyl acetoacetate.

-

Add a catalytic amount of piperidine to the mixture.

-

Securely cap the vessel and place it in a laboratory microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 150W, 120°C) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, which often solidifies upon cooling, is then purified by recrystallization from ethanol to yield pure 3-acetylcoumarin.

Characterization:

-

Melting Point: Compare the experimentally determined melting point with the literature value.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the coumarin ring, the acetyl group, and the vinylic proton.[13]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons, aromatic carbons, and the carbons of the acetyl group.[15]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the lactone and the acetyl group.[14][16]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-acetylcoumarin.

Characterization Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of salicylidene-coumarin compounds.

| Technique | Information Obtained | Typical Spectral Features | Key References |

| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Aromatic protons (δ 6.5-8.5 ppm), imine proton (-CH=N-) (δ 8.0-9.0 ppm), phenolic -OH (broad singlet, variable ppm). | [12][13][15] |

| ¹³C NMR | Carbon skeleton, chemical shifts of different carbon atoms. | Carbonyl carbons (lactone, acetyl) (δ 160-190 ppm), imine carbon (-CH=N-) (δ 150-165 ppm), aromatic carbons (δ 100-160 ppm). | [15] |

| FT-IR | Presence of functional groups. | C=O (lactone) stretch (~1700-1740 cm⁻¹), C=N (imine) stretch (~1600-1650 cm⁻¹), O-H (phenolic) stretch (broad, ~3200-3600 cm⁻¹). | [14][16][17][18][19] |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺). | [14] |

| UV-Vis Spectroscopy | Electronic transitions, absorption maxima. | π-π* and n-π* transitions, characteristic absorption bands in the UV and visible regions. | [3][20] |

| Fluorescence Spectroscopy | Emission properties, quantum yield, Stokes shift. | Emission maxima, fluorescence intensity, quenching or enhancement upon analyte binding. | [3][20][21] |

Applications in Cancer Therapy: Targeting Key Signaling Pathways

Salicylidene-coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant number of salicylidene-coumarin compounds exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by salicylidene-coumarin compounds.

Structure-Activity Relationship (SAR) Studies

The anticancer potency of salicylidene-coumarin derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

| Compound Series | Key Structural Features | Observed Activity | Cancer Cell Lines | Key References |

| Coumarin-1,2,3-triazole hybrids | Introduction of a triazole linker. | Potent antiproliferative activity, induction of G2/M phase arrest and apoptosis. | PC3, MGC803, HepG2 | |

| Coumarin-pyrazole hybrids | Hybridization with a pyrazole moiety. | Excellent anticancer activity. | HepG2, SMMC-7721, U87, H1299 | |

| Coumarin-artemisinin hybrids | Combination with the antimalarial drug artemisinin. | Efficient activity under both normoxic and anoxic conditions. | HCT-116, MDA-MB-231, HT-29 | |

| 3-(coumarin-3-yl)-acrolein derivatives | Acrolein moiety at the 3-position of the coumarin ring. | Significant antiproliferative activity with good selectivity for cancer cells. | A549, KB, Hela, MCF-7 |

General SAR Observations:

-

Electron-withdrawing groups on the salicylidene ring can enhance anticancer activity.

-

The position of substituents on the coumarin ring significantly influences potency.

-

Hybridization with other pharmacologically active moieties often leads to synergistic effects and improved activity.

Applications as Fluorescent Probes: Sensing and Imaging

The inherent fluorescence of the coumarin scaffold, coupled with the coordinating ability of the salicylidene Schiff base moiety, makes these compounds excellent candidates for the development of fluorescent chemosensors.[3][20] They have been successfully employed for the detection of various metal ions.

Detection of Metal Ions

Salicylidene-coumarin based probes have demonstrated high selectivity and sensitivity for the detection of various metal ions, including Al³⁺, Fe³⁺, Hg²⁺, and Cu²⁺.[20] The detection mechanism often involves either fluorescence quenching or enhancement upon binding of the metal ion.

Mechanism of Fluorescence Quenching by Fe³⁺

The detection of Fe³⁺ ions by many salicylidene-coumarin probes operates through a chelation-enhanced fluorescence quenching (CHEQ) mechanism.[1]

Caption: Chelation-enhanced fluorescence quenching (CHEQ) mechanism for Fe³⁺ detection.

Upon coordination of the Fe³⁺ ion to the salicylidene-coumarin probe, the fluorescence is quenched due to processes such as electron transfer or energy transfer from the excited state of the fluorophore to the metal ion.

Conclusion and Future Perspectives

Salicylidene-coumarin compounds represent a fertile ground for the discovery of novel therapeutic agents and advanced materials. Their modular synthesis allows for fine-tuning of their biological and photophysical properties, making them highly adaptable scaffolds. Future research should focus on optimizing their pharmacokinetic profiles to enhance their in vivo efficacy as anticancer drugs. Furthermore, the development of salicylidene-coumarin based probes for a wider range of analytes and their application in complex biological imaging scenarios holds immense promise. The continued exploration of this fascinating class of molecules will undoubtedly lead to significant advancements in both medicine and materials science.

References

-

Israyel, M. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. SlideShare. Published online May 2, 2013. [Link]

-

Nalli, T. Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. Studylib. Accessed January 15, 2026. [Link]

-

ChemHelp ASAP. Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Published online January 8, 2023. [Link]

- Rosas-Nexticapa, M., et al. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. 2017;7(4):123-128.

-

Abdel-Maksoud, M. S., et al. A diagrammatic sketch illustrating the signalling pathway of the EGFR/PI3K/AKT/mTOR and coumarin targeting retrieved by Biorender.com templates. ResearchGate. Accessed January 15, 2026. [Link]

- Li, Y., et al. Construction of Novel Coumarin-based Fluorescent Probes towards Fe 3+ and Its Applications in Water Sample and Biological Imaging. Chinese Journal of Analytical Chemistry. 2023;51(6):100254.

-

Various Authors. Synthesis of substituted coumarin derivatives from salicylaldehydes and.... ResearchGate. Accessed January 15, 2026. [Link]

-

Various Authors. (PDF) Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives. ResearchGate. Accessed January 15, 2026. [Link]

- Zhang, Y., et al. Rhodamine B- and coumarin-modified chitosan as fluorescent probe for detection of Fe3+ using quenching effect. Journal of Fluorescence. 2024;34(2):1043-1052.

-

Mustafa, Y. F. PI3K-Akt-mTOR signalling pathway and relationships of several related... - ResearchGate. Accessed January 15, 2026. [Link]

- Makarem, A., et al. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. 2024;15:10-54.

- El-Sayed, N. N. E., et al. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules. 2022;27(19):6687.

-

Al-Ishaq, R. K., et al. An illustrative diagram of the molecular mechanism of the PI3K/Akt/mTOR... - ResearchGate. Accessed January 15, 2026. [Link]

-

Various Authors. (PDF) Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. ResearchGate. Accessed January 15, 2026. [Link]

-

Various Authors. Structure activity relationship of coumarin | Download Scientific Diagram - ResearchGate. Accessed January 15, 2026. [Link]

- Various Authors.

- Various Authors. Synthesis, Characterization Of Various Coumarin Derivatives. International Journal of Applied and Pure Science and Agriculture. 2016;2(6):74-83.

-

Taban, K., et al. Anticancer activities of coumarins and their structure–activity relationships. ResearchGate. Accessed January 15, 2026. [Link]

- Samala, A., et al. Synthesis, characterization of some novel coumarin derivatives and evaluation of their pharmacological activities. Der Pharma Chemica. 2016;8(12):19-24.

- Al-Amiery, A. A., et al. Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent.

- Chen, L., et al. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology. 2022;13:1013685.

- Padhan, S. K., et al. A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydrolytic cleavage of aldimine bond. Journal of Molecular Liquids. 2023;383:122292.

- Patil, N. R., et al. Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. Journal of Fluorescence. 2021;31(2):393-400.

-

Padhan, S. K., et al. A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydr - ResearchGate. Accessed January 15, 2026. [Link]

-

Various Authors. Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. ResearchGate. Accessed January 15, 2026. [Link]

-

Various Authors. Recent Developments of Coumarin-based Hybrids in Drug Discovery. ResearchGate. Accessed January 15, 2026. [Link]

- Kumar, S., et al. Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. Connect Journals. 2015;15(1):1-6.

- Various Authors. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence. 2023;33(6):2487-2503.

- Singh, S., et al. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies. 2025.

- Various Authors. Synthesis of New Substituted Coumarin Derivatives containing Schiff- Base as Potential Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical Sciences and Research. 2022;13(9):3652-3657.

-

Singh, S., et al. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Bentham Science Publishers. Accessed January 15, 2026. [Link]

- Ahmed, A. M., et al. Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science. 2022;40(1):43-57.

- Keri, R. S., et al. Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. Journal of Chemical and Pharmaceutical Research. 2015;7(8):830-839.

- Various Authors. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. 2010;15(1):1-26.

-

Various Authors. Scheme 1. Synthesis of coumarin Schiff base. - ResearchGate. Accessed January 15, 2026. [Link]

- Various Authors. Current Developments of Coumarin Compounds in Medicinal Chemistry. Current Medicinal Chemistry. 2013;20(23):2894-2947.

- Various Authors. Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Omega. 2023;8(38):34849-34856.

- Pedone, A., et al. Understanding the photophysical properties of coumarin-based Pluronic-silica (PluS) nanoparticles by means of time-resolved emission spectroscopy and accurate TDDFT/stochastic calculations. Physical Chemistry Chemical Physics. 2013;15(31):12994-13005.

-

Jadrijević-Mladar Takač, M., et al. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. Accessed January 15, 2026. [Link]

- Jadrijević-Mladar Takač, M., et al. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica. 2004;54(3):163-176.

-

Jadrijević-Mladar Takač, M., et al. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. hrcak.srce.hr. Accessed January 15, 2026. [Link]

- Ge, C., et al. Coumarin-based fluorescent probes for the detection of copper (II) and imaging in mice of Wilson's disease. Bioorganic Chemistry. 2025;154:108051.

Sources

- 1. Rhodamine B- and coumarin-modified chitosan as fluorescent probe for detection of Fe3+ using quenching effect | springerprofessional.de [springerprofessional.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. article.sapub.org [article.sapub.org]

- 6. studylib.net [studylib.net]

- 7. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 21. Construction of Novel Coumarin-based Fluorescent Probes towards Fe<sup>3+</sup> and Its Applications in Water Sample and Biological Imaging [fxcsxb.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 3-Aminocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminocoumarin scaffold, a seemingly simple heterocyclic amine, has carved a significant niche in the landscape of synthetic chemistry and drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of these versatile molecules. We delve into the seminal synthetic routes that first brought 3-aminocoumarins to the forefront of chemical research and trace the evolution of these methods into the sophisticated, efficient, and green protocols employed today. Beyond the synthesis, this guide illuminates the parallel journey of discovering their diverse biological activities, from their role in potent antibiotics to their emergence as promising anticancer, antimicrobial, and fluorescent agents. Through detailed experimental protocols, comparative data tables, and illustrative diagrams, we offer researchers and drug development professionals a thorough understanding of the foundational chemistry and the ever-expanding applications of 3-aminocoumarin derivatives, underscoring their status as a truly privileged scaffold in medicinal chemistry.

The Genesis of a Scaffold: Early Discovery and Synthetic Foundations

The story of 3-aminocoumarins is intrinsically linked to the broader history of coumarin chemistry. While the parent coumarin was isolated as early as 1820, the journey to specifically unlocking the potential of its 3-amino derivatives began in the mid-20th century. A pivotal moment in this discovery was the work of Rodighiero and Antonello in 1958, who reported on the synthesis of 3-aminocoumarin derivatives, laying a foundational stone for future explorations.

Early synthetic strategies were often multi-step processes. One of the most classical and enduring methods involves the condensation of a salicylaldehyde derivative with an N-acylglycine, such as N-acetylglycine, followed by hydrolysis of the resulting 3-acetamidocoumarin. This approach, while robust, often required harsh reaction conditions and could lead to the formation of undesired byproducts like 3-hydroxycoumarins.

Another historically significant route to 3-aminocoumarins is through the reduction of 3-nitrocoumarins. The synthesis of 3-nitrocoumarins can be achieved via the L-proline catalyzed condensation of ethyl nitroacetate and a salicylaldehyde derivative. Subsequent reduction of the nitro group, often with reagents like tin(II) chloride in an acidic medium, provides the corresponding 3-aminocoumarin.[1] This two-step process offered an alternative pathway to access the core scaffold.

These early methods, while groundbreaking for their time, set the stage for the development of more efficient and versatile synthetic protocols. The inherent reactivity of the 3-aminocoumarin nucleus, particularly the nucleophilicity of the amino group, spurred chemists to explore its potential as a building block for more complex heterocyclic systems.

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The quest for more efficient, atom-economical, and environmentally benign methods to synthesize 3-aminocoumarins has been a driving force in organic chemistry. This evolution has seen a shift from harsh, multi-step procedures to elegant one-pot reactions and the use of sophisticated catalytic systems.

One-Pot and Multicomponent Reactions

The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, and 3-aminocoumarins have been a prime beneficiary of this strategy. MCRs allow for the construction of the 3-aminocoumarin core or its derivatives in a single synthetic operation, avoiding the need for isolation of intermediates and often leading to higher overall yields. These reactions frequently utilize readily available starting materials and can be catalyzed by a variety of agents, including acids, bases, and metal catalysts.[2]

The Rise of Catalysis

Catalysis has played a pivotal role in refining the synthesis of 3-aminocoumarins. The use of catalysts not only accelerates reaction rates but also allows for milder reaction conditions and improved selectivity.

-

Metal Catalysis: Transition metals, particularly palladium and copper, have been extensively used in the synthesis of 3-aminocoumarin derivatives. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed to synthesize N-aryl and N-heteroaryl 3-aminocoumarins.

-

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction as a green and sustainable approach. Catalysts like L-proline have proven effective in the synthesis of 3-nitrocoumarin precursors.[1]

-

Nanocatalysis: More recently, the use of nanoparticles as catalysts has emerged as a promising area. Catalysts such as nano-sized metal oxides offer high surface area and reactivity, leading to efficient and often solvent-free reaction conditions.

The continuous development of novel catalytic systems is a testament to the ongoing importance of 3-aminocoumarin synthesis in contemporary organic chemistry.

A Spectrum of Bioactivity: The Pharmacological Significance of 3-Aminocoumarins

The interest in 3-aminocoumarin derivatives extends far beyond their synthetic accessibility. These compounds exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery and development.

The Aminocoumarin Antibiotics: Potent Gyrase Inhibitors

Perhaps the most well-known biological application of the 3-aminocoumarin scaffold is in a class of potent antibiotics that includes novobiocin, clorobiocin, and coumermycin A1.[2] These natural products are characterized by a 3-amino-4,7-dihydroxycoumarin moiety and function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Their unique mechanism of action has made them valuable leads in the fight against antibiotic resistance.